N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
Overview
Description
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide is a useful research compound. Its molecular formula is C17H13ClF3N3O2S and its molecular weight is 415.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to affect proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to changes in the structure and function of the target proteins, potentially disrupting cellular processes.
Biochemical Pathways
Based on the potential target of action, it may interfere with the normal functioning of the cytoskeleton in oomycetes . This could disrupt various downstream cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Result of Action
Given its potential mode of action, it could disrupt the normal functioning of the cytoskeleton in oomycetes, leading to a range of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylnaphthalene-2-sulfonohydrazide . Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interaction with its target proteins.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(16-15(18)9-13(10-22-16)17(19,20)21)23-27(25,26)14-7-6-11-4-2-3-5-12(11)8-14/h2-10,23H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELVLLRRAWSLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121801 | |
Record name | 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-70-2 | |
Record name | 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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